Ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is a complex organic compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of benzylamine with ethyl 2,4-dimethoxyphenylacetate under specific conditions. The reaction is catalyzed by a base, such as sodium hydride, and carried out in an organic solvent like tetrahydrofuran (THF). The mixture is then heated to reflux, allowing the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenating agents like N-bromosuccinimide (NBS) are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced derivatives with fewer double bonds.
Substitution: Halogenated compounds at the benzyl position.
Scientific Research Applications
Ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of surface-active agents and as a solvent in various chemical processes
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate
- 1-benzyl-pyrrolidine-3-carboxylic acid ethyl ester
Uniqueness
Ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C22H27NO4 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H27NO4/c1-4-27-22(24)20-15-23(13-16-8-6-5-7-9-16)14-19(20)18-11-10-17(25-2)12-21(18)26-3/h5-12,19-20H,4,13-15H2,1-3H3 |
InChI Key |
BCOIIKMHWFVVSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=C(C=C(C=C2)OC)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.